

Application Notes and Protocols: Dapivirine in Combination with Other Antiretrovirals

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **dapivirine** in combination with other antiretroviral (ARV) agents for HIV prevention. The following sections detail the synergistic effects, pharmacokinetic profiles, and relevant experimental protocols for researchers in the field of drug development and infectious diseases.

Introduction to Dapivirine Combination Therapies

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been extensively studied for HIV prevention, particularly in long-acting formulations such as vaginal rings.[1] Combining **dapivirine** with other ARVs targeting different stages of the HIV lifecycle is a promising strategy to enhance efficacy, broaden the spectrum of activity against resistant strains, and potentially reduce the required dosage of individual agents.[2][3] Key combination partners that have been investigated include the CCR5 antagonist maraviroc, the protease inhibitor darunavir, the reverse transcriptase inhibitor tenofovir, and the contraceptive levonorgestrel in multipurpose prevention technologies.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **dapivirine** in combination with other antiretrovirals.



Table 1: In Vitro Release of Dapivirine and Combination

Agents from Vaginal Rings

Combination	Formulation Details	Release Medium	Cumulative Release (Day 28-30)	Reference
Dapivirine (200mg) + Levonorgestrel (320mg)	Silicone elastomer vaginal ring	1:1 v/v isopropanol/wate r	Dapivirine: ~15 mg; Levonorgestrel: ~4 mg	[4]
Dapivirine (200mg) + Levonorgestrel (320mg)	Silicone elastomer vaginal ring	25 mM sodium acetate buffer pH 4.2 with 2% w/v Kolliphor® HS15	Dapivirine: ~4 mg; Levonorgestrel: ~1.5 mg	[4]
Dapivirine (25mg)	Silicone elastomer vaginal ring	20/80 isopropanol/wate r	~3.5 mg	[5]
Dapivirine (25mg)	Silicone elastomer vaginal ring	In vivo (clinical use)	~4 mg	[5]

Table 2: Pharmacokinetic Parameters of Dapivirine and Maraviroc from Vaginal Ring Studies



Drug	Formulati on	Matrix	Cmax (ng/mL or ng/g)	Tmax (days)	AUC	Referenc e
Dapivirine	25mg DPV only ring	Plasma	~0.4	7-14	-	[6][7]
Dapivirine	25mg DPV/100m g MVC ring	Plasma	~0.6	1	-	[6][7]
Maraviroc	100mg MVC only ring	Plasma	Not consistentl y detected	-	-	[6][7]
Maraviroc	25mg DPV/100m g MVC ring	Plasma	Not consistentl y detected	-	-	[6][7]
Dapivirine	25mg DPV only ring	Cervicovag inal Fluid (CVF)	~1000	7-14	-	[6][7]
Dapivirine	25mg DPV/100m g MVC ring	Cervicovag inal Fluid (CVF)	~1500	1	-	[6][7]
Maraviroc	100mg MVC only ring	Cervicovag inal Fluid (CVF)	~2000	7-14	-	[6][7]
Maraviroc	25mg DPV/100m g MVC ring	Cervicovag inal Fluid (CVF)	~3000	1	-	[6][7]
Dapivirine	25mg DPV only ring	Cervical Tissue	~100	7-14	-	[6][7]
Dapivirine	25mg DPV/100m g MVC ring	Cervical Tissue	~150	1	-	[6][7]



Maraviroc	100mg MVC only/DPV/ MVC rings	Cervical Tissue	Not consistentl - y detected		-	[6][7]
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Table 3: In Vitro Anti-HIV-1 Activity and Synergy of

Dapivirine Combinations

Combinat ion	Virus Strain/Su btype	Assay	IC50 (nM)	Combinat ion Index (CI) at 50% effect	Synergy Assessm ent	Referenc e
Dapivirine + Tenofovir	Subtype C (NNRTI- resistant)	TZM-bl cells	-	0.567	Synergistic	[2]
Dapivirine + Tenofovir	Subtype C (Wild-type)	TZM-bl cells	-	0.987	Additive	[2]
Dapivirine + Maraviroc	HIV-1 BaL	Ectocervic al explants	DPV: 7,590; MVC: >97,500 (partially protective)	Not explicitly calculated, but combinatio n showed improved activity	Benefit over single agents	[3][8]
Dapivirine + Maraviroc	HIV-1 BaL	Colonic explants	DPV: 759	Not explicitly calculated, but combinatio n showed improved activity	Benefit over single agents	[3][8]



Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **dapivirine** in combination with other antiretrovirals.

In Vitro Antiretroviral Synergy Assay

This protocol is a generalized procedure based on the Chou-Talalay method for determining drug synergy.[9][10][11][12][13]

Objective: To determine if the combination of two or more antiretroviral drugs results in synergistic, additive, or antagonistic effects on HIV-1 replication in vitro.

Materials:

- Cell line (e.g., TZM-bl, peripheral blood mononuclear cells [PBMCs])
- HIV-1 stock (e.g., laboratory-adapted strains or clinical isolates)
- Antiretroviral drugs (dapivirine and combination partners)
- Cell culture medium and supplements
- 96-well cell culture plates
- Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagents)
- CalcuSyn or similar software for synergy analysis

Procedure:

- Cell Seeding: Seed the chosen cell line in a 96-well plate at an appropriate density and incubate overnight.
- Drug Dilution Series: Prepare serial dilutions of each drug individually and in combination at fixed molar ratios. The ratios are often based on the individual IC50 values of the drugs.
- Drug Treatment: Add the drug dilutions to the cells in triplicate or quadruplicate. Include wells
 with no drug as a control.



- Viral Infection: After a short pre-incubation with the drugs (e.g., 1-2 hours), add a predetermined amount of HIV-1 stock to each well.
- Incubation: Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).
- Quantification of Viral Replication: Measure the extent of HIV-1 replication in each well using a suitable method. For TZM-bl cells, a luciferase assay is common. For PBMCs, a p24 antigen ELISA is typically used.
- Data Analysis:
 - Calculate the percentage of inhibition for each drug concentration and combination compared to the no-drug control.
 - Use software like CalcuSyn, which is based on the Chou-Talalay method, to calculate the Combination Index (CI).
 - Interpret the CI values:
 - CI < 1: Synergy</p>
 - CI = 1: Additive effect
 - CI > 1: Antagonism

Ex Vivo HIV-1 Challenge Assay with Cervical Tissue Explants

This protocol describes a method to assess the efficacy of antiretroviral combinations in a more physiologically relevant tissue model.

Objective: To evaluate the ability of **dapivirine** and its combination partners to inhibit HIV-1 infection in human cervical tissue.

Materials:

Fresh human cervical tissue from biopsies or hysterectomies



- HIV-1 stock (e.g., HIV-1 BaL)
- Dapivirine and combination antiretrovirals
- Culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
- Gelfoam or other support for tissue culture
- 24-well or 48-well culture plates
- p24 Antigen ELISA kit

Procedure:

- Tissue Processing:
 - Obtain fresh cervical tissue and transport it to the lab in culture medium on ice.
 - Dissect the tissue into small blocks (e.g., 2-3 mm) under sterile conditions.
- Explant Culture Setup:
 - Place each tissue block on a Gelfoam support in a well of a culture plate.
 - Add culture medium to the well, ensuring the tissue is at the air-liquid interface.
- Drug Treatment and Viral Challenge:
 - Prepare dilutions of the antiretroviral drugs or drug-containing formulations (e.g., gels).
 - Apply the drug dilutions to the apical surface of the tissue explants.
 - Add a standardized inoculum of HIV-1 to the apical surface. Include control wells with virus only.
- Incubation and Monitoring:
 - Incubate the explants for an extended period (e.g., 14-21 days).



- Collect the culture supernatant from the basolateral side every 2-3 days and replace it with fresh medium.
- Quantification of Viral Replication:
 - Measure the concentration of p24 antigen in the collected supernatants using an ELISA kit.
- Data Analysis:
 - Plot the p24 concentration over time for each treatment condition.
 - Compare the level of viral replication in the drug-treated explants to the control explants to determine the inhibitory effect.

Quantification of Dapivirine and Maraviroc in Plasma by HPLC-MS/MS

This protocol outlines a method for the simultaneous quantification of **dapivirine** and maraviroc in human plasma.

Objective: To accurately measure the concentrations of **dapivirine** and maraviroc in plasma samples from pharmacokinetic studies.

Materials:

- Human plasma samples
- **Dapivirine** and maraviroc analytical standards
- Internal standard (e.g., deuterated dapivirine or maraviroc)
- Acetonitrile for protein precipitation
- HPLC system coupled with a tandem mass spectrometer (MS/MS)
- Analytical column (e.g., C18 reverse-phase)



Mobile phase solvents (e.g., acetonitrile and water with formic acid)

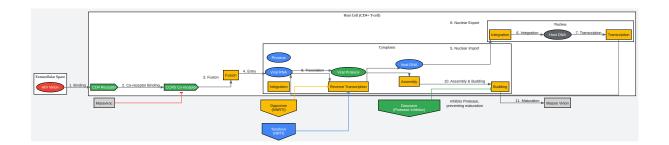
Procedure:

- Sample Preparation:
 - Thaw plasma samples at room temperature.
 - To a small volume of plasma (e.g., 100 μL), add the internal standard solution.
 - Add acetonitrile to precipitate plasma proteins.
 - Vortex and centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness or inject directly.
 - Reconstitute the dried extract in the mobile phase.
- HPLC-MS/MS Analysis:
 - Inject the reconstituted sample onto the HPLC-MS/MS system.
 - Separate the analytes using a suitable gradient of the mobile phase on the analytical column.
 - Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for **dapivirine**, maraviroc, and the internal standard should be monitored.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
 - Determine the concentrations of dapivirine and maraviroc in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations



HIV-1 Entry and Replication Cycle with Points of Antiretroviral Intervention

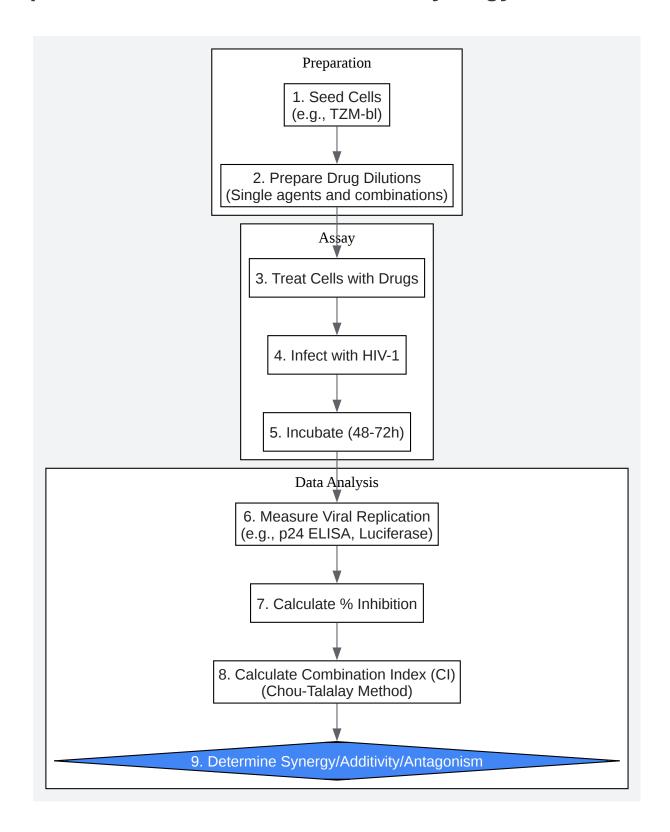


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Caption: HIV-1 lifecycle and the mechanisms of action of **dapivirine** and its combination partners.



Experimental Workflow for In Vitro Synergy Assessment



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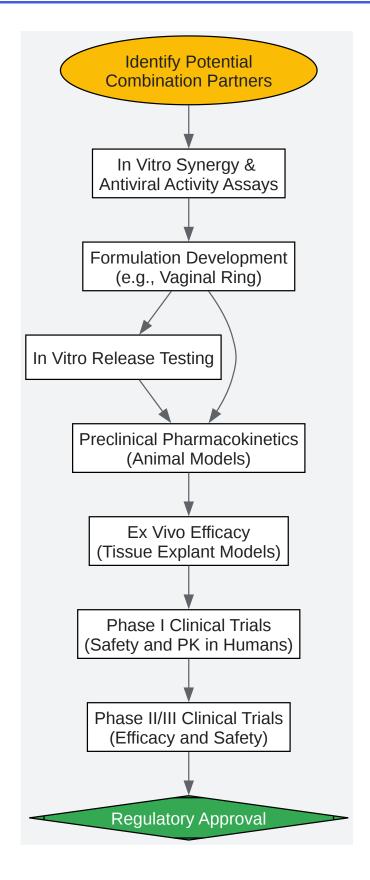




Caption: Workflow for determining the in vitro synergy of antiretroviral drug combinations.

Logical Relationship of Dapivirine Combination Product Development





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Caption: The logical progression of developing a **dapivirine**-based combination product.



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